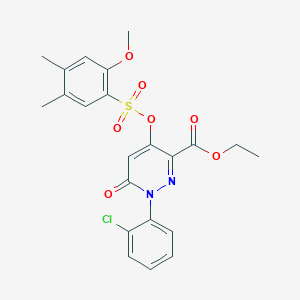![molecular formula C16H14N2S2 B2808424 Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide CAS No. 477845-91-3](/img/structure/B2808424.png)
Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Potential
Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide and its derivatives have been explored for their potential as anti-inflammatory agents. Studies have shown that certain methyl sulfanyl/methyl sulfonyl substituted 2,3-diaryl quinazolinones exhibit significant anti-inflammatory activity. These compounds are particularly interesting due to their gastric safety compared to traditional anti-inflammatory drugs like indomethacin. Molecular docking analysis suggests a promising template for designing new gastric safe anti-inflammatory agents (Manivannan & Chaturvedi, 2011) (Manivannan & Chaturvedi, 2012).
Crystal Structure Analysis
The crystal structure of compounds related to this compound has been analyzed to understand their molecular configuration. For instance, a study on methyl-3,4-dihydro-3-(p-methylphenyl)-4-oxo-2-quinazolinyl thiopropionate, a related compound, revealed insights into the planar structure of the quinazoline moiety and its methyl-substituted phenyl ring (Rajnikant et al., 2001).
Corrosion Inhibition
Quinazolinone derivatives have been evaluated for their role in corrosion inhibition. Research shows that these compounds, including derivatives similar to this compound, act as effective corrosion inhibitors for mild steel in acidic environments. The inhibition efficiency of these compounds is noteworthy, with studies indicating a significant reduction in corrosion rates (Errahmany et al., 2020).
Antibacterial and Antifungal Activities
Some quinazolinone derivatives have been explored for their antibacterial and antifungal properties. These studies have led to the synthesis of novel compounds with potential therapeutic applications against various microbial infections. The structure-activity relationship within these compounds contributes to their effectiveness as antimicrobial agents (Shivan & Holla, 2011).
Anti-leukotrienic Agents
Research has also delved into the synthesis of quinazolinone derivatives as potential anti-leukotrienic drugs. These compounds have shown promising results in inhibiting platelet aggregation, suggesting their potential in treating inflammatory conditions mediated by leukotrienes (Jampílek et al., 2004).
Pharmacological Properties
Several studies have been conducted to evaluate the pharmacological properties of quinazolinone derivatives, including their analgesic, anti-inflammatory, and diuretic effects. These compounds have shown varying degrees of efficacy in preclinical models, suggesting their potential for further development as therapeutic agents (Alagarsamy et al., 2008) (Maarouf et al., 2004).
Eigenschaften
IUPAC Name |
4-(3-methylphenyl)sulfanyl-2-methylsulfanylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S2/c1-11-6-5-7-12(10-11)20-15-13-8-3-4-9-14(13)17-16(18-15)19-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJHAAIXIIGTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=NC(=NC3=CC=CC=C32)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(4-Ethoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol](/img/structure/B2808343.png)
![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2808346.png)
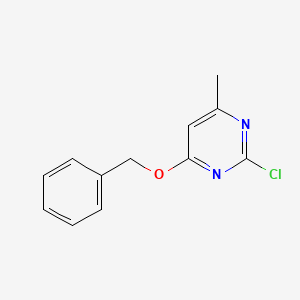
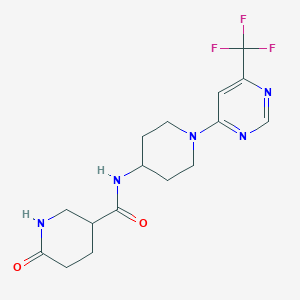
![(3aR,8aS)-hexahydro-1H-cyclohepta[c]furan-1,3(3aH)-dione](/img/structure/B2808349.png)
![3-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2808351.png)
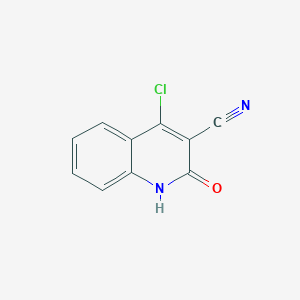


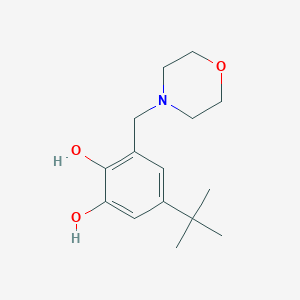
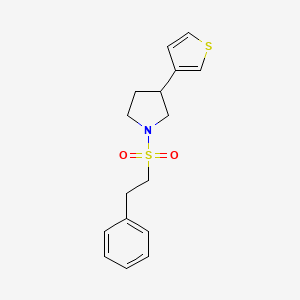
![2-Cyclopentylsulfanyl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone](/img/structure/B2808360.png)
![Ethyl 4-(2-cyano-3-{imidazo[1,2-a]pyrazin-3-yl}prop-2-enamido)benzoate](/img/structure/B2808361.png)
